Ganglioside GM1
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Overview
Description
Ganglioside GM1 is particularly abundant in the nervous system and plays crucial roles in neuronal plasticity, repair mechanisms, and the release of neurotrophins in the brain . It is a key component of cell membranes, especially in the central nervous system, and is involved in various cellular processes, including cell signaling and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganglioside GM1 can be synthesized through several methods. One common approach involves the extraction of gangliosides from animal tissues, followed by purification processes. The extraction typically uses organic solvents, and the purification involves chromatographic techniques such as diethylaminoethanol or silica gel column chromatography .
Industrial Production Methods: In industrial settings, this compound is often prepared from pig brain tissue. The process involves supercritical carbon dioxide extraction to isolate gangliosides, followed by enzymatic conversion using immobilized sialidase and purification through reverse-phase silica gel chromatography . This method is efficient and yields high-purity this compound suitable for clinical applications.
Chemical Reactions Analysis
Types of Reactions: Ganglioside GM1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the ganglioside for specific research or therapeutic purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products: The major products of these reactions depend on the specific modifications desired. For example, oxidation can lead to the formation of aldehyde or carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Mechanism of Action
Ganglioside GM1 exerts its effects through several mechanisms:
Interaction with Membrane Receptors: this compound interacts with membrane receptors such as the tyrosine kinase receptor TrkA, which is involved in neuronal growth and differentiation.
Modulation of Cell Signaling: It modulates various cell signaling pathways, including those related to calcium homeostasis and mitochondrial function.
Neuroprotection: this compound stabilizes the conformation of proteins like α-synuclein, preventing their aggregation and promoting neuronal survival.
Comparison with Similar Compounds
Ganglioside GM1 is unique among gangliosides due to its specific structure and functions. Similar compounds include:
Ganglioside GD1a: Contains an additional sialic acid residue, which alters its interaction with receptors and its biological activity.
Ganglioside GD1b: Similar to this compound but with different sialic acid linkages, affecting its role in cell signaling.
Ganglioside GT1b: Contains three sialic acid residues, making it more complex and involved in different cellular processes.
This compound stands out due to its well-balanced amphiphilic properties, allowing it to interact with both hydrophobic and hydrophilic molecules, making it a versatile and essential component in neurobiology .
Properties
CAS No. |
116950-37-9 |
---|---|
Molecular Formula |
C73H131N3O31 |
Molecular Weight |
1546.8 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1 |
InChI Key |
QPJBWNIQKHGLAU-IQZHVAEDSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Synonyms |
Ceramide, Monosialosyl Tetraglycosyl G(M1) Ganglioside Ganglioside, GM1 GM1 Ganglioside GM1a Monosialoganglioside Monosialoganglioside, GM1a Monosialosyl Tetraglycosyl Ceramide Tetraglycosyl Ceramide, Monosialosyl |
Origin of Product |
United States |
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